![molecular formula C20H25NO3S B5531222 (3R*,4S*)-3,4-dimethyl-1-(5-{[(4-methylphenyl)thio]methyl}-2-furoyl)piperidin-4-ol](/img/structure/B5531222.png)
(3R*,4S*)-3,4-dimethyl-1-(5-{[(4-methylphenyl)thio]methyl}-2-furoyl)piperidin-4-ol
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Overview
Description
- This compound is a member of the piperidine class of chemicals, which are known for their diverse range of biological activities. Piperidine derivatives have been extensively studied due to their presence in many natural products and pharmaceuticals.
Synthesis Analysis
- While I couldn't find a direct synthesis for the specific compound, there is a study on a similar compound synthesized via a one-pot three-component reaction, indicating a potential method for synthesizing complex piperidine derivatives (Khan et al., 2013).
Molecular Structure Analysis
- The molecular structure of piperidine derivatives, including crystal and molecular structure, often features interactions like hydrogen bonding and C-H…π interactions, which are crucial for their stability and biological activity (Khan et al., 2013).
Chemical Reactions and Properties
- The reactions and properties of piperidine derivatives are influenced by their stereochemistry and substituents. For example, the presence of a hydroxyphenyl group in certain piperidine derivatives is essential for their activity as opioid antagonists (Thomas et al., 2003).
Physical Properties Analysis
- Specific physical properties like melting point, solubility, and crystalline structure are dependent on the molecular configuration and substituents of the piperidine ring. For example, different substituents can lead to variations in solvatochromism, as seen in related compounds (El-Sayed & Spange, 2007).
Chemical Properties Analysis
- Piperidine derivatives often exhibit properties like potent opioid antagonist activity, which can be tuned by modifying the substituents on the nitrogen atom and the piperidine ring (Mitch et al., 1993).
properties
IUPAC Name |
[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-[5-[(4-methylphenyl)sulfanylmethyl]furan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-14-4-7-17(8-5-14)25-13-16-6-9-18(24-16)19(22)21-11-10-20(3,23)15(2)12-21/h4-9,15,23H,10-13H2,1-3H3/t15-,20+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNORYSXSFBXSLQ-QRWLVFNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)C2=CC=C(O2)CSC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=CC=C(O2)CSC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-3,4-dimethyl-1-(5-{[(4-methylphenyl)thio]methyl}-2-furoyl)piperidin-4-ol |
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